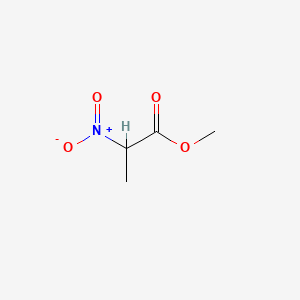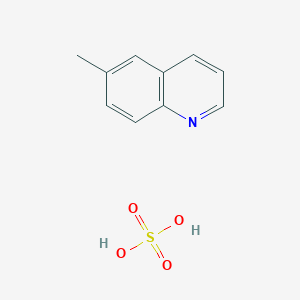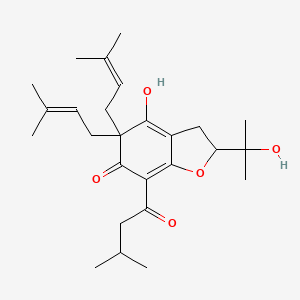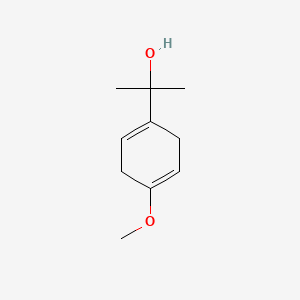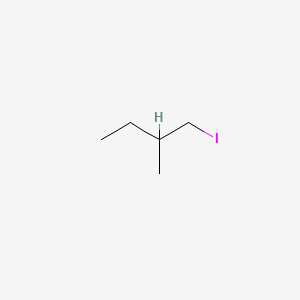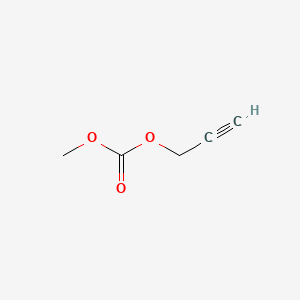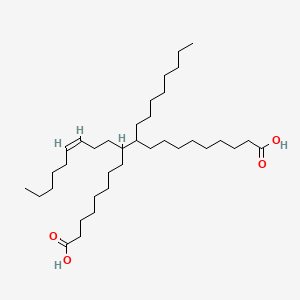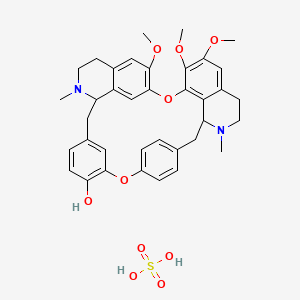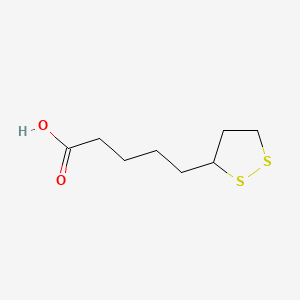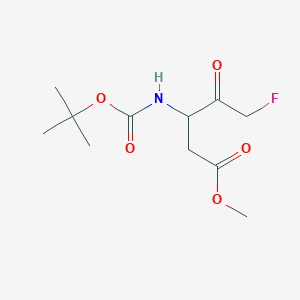
Boc-D-FMK
Vue d'ensemble
Description
Boc-D-FMK, also known as methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate, is a cell-permeable, irreversible pan-caspase inhibitor. It is widely used in scientific research to study apoptosis and other cellular processes. This compound is particularly effective in inhibiting the pro-apoptotic effects of tumor necrosis factor-alpha (TNFα) and has been shown to reduce the activation of nuclear factor kappa light chain enhancer of activated B cells (NF-kB) and suppress the phosphorylation of subunit nuclear factor kappa light polypeptide gene enhancer in B cells inhibitor alpha (IkBα).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-D-FMK is synthesized through a multi-step process The synthesis begins with the protection of the amino group of aspartic acid using a tert-butoxycarbonyl (Boc) group The protected aspartic acid is then esterified to form the methyl esterThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMF or DCM.
Hydrolysis Reactions: These reactions are usually performed in aqueous solutions with varying pH levels to facilitate the hydrolysis of the ester and amide bonds.
Major Products
The major products formed from these reactions include the corresponding substituted derivatives and hydrolyzed products, such as the free acid and alcohol forms of the compound .
Applications De Recherche Scientifique
Boc-D-FMK is extensively used in scientific research due to its ability to inhibit caspases, which are crucial enzymes in the process of apoptosis. Some of its applications include:
Chemistry: Used as a tool to study enzyme kinetics and inhibition.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain types of cancer.
Industry: Applied in the development of new drugs and therapeutic agents targeting apoptotic pathways .
Mécanisme D'action
Boc-D-FMK exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the processing of pro-caspases to their active forms, effectively blocking the apoptotic signaling pathways. The compound also interacts with non-caspase cysteine proteases, such as cathepsins H and L, which may contribute to its broad-spectrum inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
z-VAD-fmk: Another broad-spectrum caspase inhibitor that is often used in apoptosis research.
Ac-YVAD-cmk: A selective caspase-1 inhibitor.
z-IETD-fmk: A selective caspase-8 inhibitor.
Uniqueness
Boc-D-FMK is unique due to its irreversible binding mechanism and broad-spectrum inhibitory effects. Unlike some selective caspase inhibitors, this compound can inhibit multiple caspases and non-caspase proteases, making it a versatile tool in apoptosis research .
Propriétés
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940205 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-53-3 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


